molecular formula C43H82N2O4 B12707555 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione;octadecanoic acid CAS No. 134112-53-1

3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione;octadecanoic acid

Cat. No.: B12707555
CAS No.: 134112-53-1
M. Wt: 691.1 g/mol
InChI Key: MAUUJNWEXJQICB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione typically involves the reaction of dodecylamine with maleic anhydride to form N-dodecylmaleimide. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under controlled conditions to yield the desired product . The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the dodecyl chain and the tetramethylpiperidinyl group, along with the pyrrolidine-2,5-dione core, makes it a versatile compound for various applications .

Properties

CAS No.

134112-53-1

Molecular Formula

C43H82N2O4

Molecular Weight

691.1 g/mol

IUPAC Name

3-dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione;octadecanoic acid

InChI

InChI=1S/C25H46N2O2.C18H36O2/c1-6-7-8-9-10-11-12-13-14-15-16-20-17-22(28)27(23(20)29)21-18-24(2,3)26-25(4,5)19-21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,26H,6-19H2,1-5H3;2-17H2,1H3,(H,19,20)

InChI Key

MAUUJNWEXJQICB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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